![molecular formula C21H21N3OS B2936932 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1207045-01-9](/img/structure/B2936932.png)
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
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Description
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a chemical compound with a molecular formula C23H22N4OS. It is a potent inhibitor of protein kinase CK2, which is a serine/threonine kinase that plays a crucial role in various cellular processes. This compound has been extensively studied for its potential applications in cancer therapy and other diseases.
Scientific Research Applications
Anticancer Properties
Research has demonstrated potential anticancer applications for related compounds. A study by Mahmoud et al. (2021) focused on the synthesis of thiazolyl(hydrazonoethyl)thiazoles, which showed promising antitumor activities against MCF-7 tumor cells, indicating a potential for related compounds in cancer treatment (Mahmoud et al., 2021). Additionally, Potikha and Brovarets (2020) reported the synthesis of imidazo[2,1-b][1,3]thiazoles, which displayed moderate ability to suppress the growth of kidney cancer cells (Potikha & Brovarets, 2020).
Antimicrobial and Antioxidant Effects
Compounds similar to the one have been studied for their antimicrobial and antioxidant properties. Gopi et al. (2016) synthesized novel chalcone derivatives, which demonstrated significant antioxidant and antimicrobial activities, suggesting a potential for related compounds in these fields (Gopi et al., 2016). Similarly, Vekariya et al. (2017) reported the synthesis of imidazo[2,1-b]thiazole derivatives with good antibacterial and antimalarial activities (Vekariya et al., 2017).
Anti-Inflammatory and Analgesic Properties
Research on related compounds has also indicated potential anti-inflammatory and analgesic applications. Sharpe et al. (1985) synthesized a series of imidazoles that showed potent anti-inflammatory and analgesic effects in animal models, hinting at similar uses for related compounds (Sharpe et al., 1985).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1-ethyl-5-phenylimidazol-2-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-2-23-19(16-8-4-3-5-9-16)14-22-21(23)26-15-20(25)24-13-12-17-10-6-7-11-18(17)24/h3-11,14H,2,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHLTYRTPXRPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone |
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